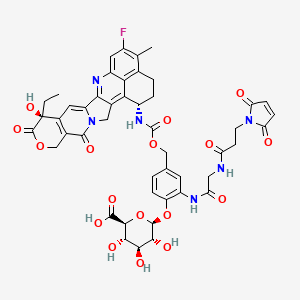

Mal-Gly-PAB-Exatecan-D-glucuronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H45FN6O17 |

|---|---|

Molecular Weight |

984.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H45FN6O17/c1-3-47(67)24-13-29-37-22(16-54(29)42(62)23(24)18-68-45(47)65)36-26(6-5-21-19(2)25(48)14-28(51-37)35(21)36)52-46(66)69-17-20-4-7-30(70-44-40(61)38(59)39(60)41(71-44)43(63)64)27(12-20)50-32(56)15-49-31(55)10-11-53-33(57)8-9-34(53)58/h4,7-9,12-14,26,38-41,44,59-61,67H,3,5-6,10-11,15-18H2,1-2H3,(H,49,55)(H,50,56)(H,52,66)(H,63,64)/t26-,38-,39-,40+,41-,44+,47-/m0/s1 |

InChI Key |

UNHOOUVLRYPIIK-VBWIOPQNSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)NC(=O)CNC(=O)CCN9C(=O)C=CC9=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O)NC(=O)CNC(=O)CCN9C(=O)C=CC9=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mal-Gly-PAB-Exatecan-D-glucuronic acid: A Key Component in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and functional context of Mal-Gly-PAB-Exatecan-D-glucuronic acid, a critical drug-linker component utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical characteristics, the mechanism of action of its potent cytotoxic payload, exatecan, and outlines a general experimental workflow for its synthesis and conjugation.

Chemical Structure and Properties

This compound is a complex molecule designed for targeted cancer therapy. It comprises four key functional units: a maleimide group (Mal) for antibody conjugation, a dipeptide linker (Gly-Gly), a self-immolative p-aminobenzyl (PAB) spacer, the potent topoisomerase I inhibitor exatecan, and a D-glucuronic acid moiety to enhance solubility.

The chemical structure is presented below:

Chemical Formula: C₄₇H₄₅FN₆O₁₇[1]

Molecular Weight: 984.89 g/mol [1]

CAS Number: 2763252-25-9[1]

A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Light yellow to green yellow solid | [1] |

| Purity (by HPLC) | ≥99.82% | [1] |

| Solubility | Soluble in DMSO | |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [1] |

Mechanism of Action: The Role of Exatecan

The cytotoxic activity of this drug-linker conjugate is attributed to its payload, exatecan. Exatecan is a potent, water-soluble derivative of camptothecin that functions as a topoisomerase I inhibitor[2][3].

Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks[4]. Exatecan exerts its cytotoxic effect by stabilizing the covalent complex between topoisomerase I and DNA, known as the cleavage complex[2][3]. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stabilized cleavage complexes, it results in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells[4].

The signaling pathway for exatecan-induced cell death is illustrated in the following diagram.

The Role of the Linker and Glucuronic Acid

The Mal-Gly-PAB linker system is designed to be stable in systemic circulation and to release the exatecan payload specifically within the target cancer cells. The maleimide group allows for covalent conjugation to cysteine residues on a monoclonal antibody. The dipeptide (Gly-Gly) is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. Following peptide cleavage, the PAB spacer undergoes a self-immolative 1,6-elimination reaction to release the active exatecan payload.

The inclusion of a D-glucuronic acid moiety is a critical feature that enhances the hydrophilicity of the drug-linker conjugate. This increased water solubility can improve the pharmacokinetic properties of the resulting ADC and potentially reduce aggregation. Glucuronidation is a common phase II metabolic pathway in the human body used to increase the water solubility of various substances to facilitate their excretion[5].

Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available, a general experimental workflow can be inferred from patent literature and established bioconjugation techniques. The synthesis would likely involve a multi-step process.

A generalized workflow for the synthesis and conjugation of this drug-linker is outlined below.

Key Experimental Considerations:

-

Synthesis of the Drug-Linker: The synthesis would likely begin with a suitable precursor of exatecan, followed by the enzymatic or chemical conjugation of D-glucuronic acid. The Mal-Gly-PAB linker would then be attached through a series of coupling reactions. Each step would require careful purification, often using techniques like column chromatography, and characterization by methods such as NMR, mass spectrometry, and HPLC to confirm the structure and purity of the intermediates and the final product.

-

Antibody-Drug Conjugation: The conjugation process typically involves the partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups. The maleimide group of the drug-linker then reacts with these thiols to form a stable thioether bond. The reaction conditions, including pH, temperature, and stoichiometry, must be carefully optimized to control the drug-to-antibody ratio (DAR).

-

Purification and Characterization of the ADC: Following the conjugation reaction, the resulting ADC must be purified to remove any unreacted drug-linker and unconjugated antibody. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose. The purified ADC is then extensively characterized to determine its purity, DAR, aggregation levels, and antigen-binding affinity.

Conclusion

This compound is a sophisticated and highly engineered molecule that plays a pivotal role in the development of next-generation antibody-drug conjugates. Its design incorporates a potent cytotoxic payload with a cleavable linker system and a solubilizing moiety to create a drug delivery system with the potential for high efficacy and a favorable safety profile. A thorough understanding of its chemical properties, mechanism of action, and the intricacies of its synthesis and conjugation are essential for researchers and drug developers working to advance the field of targeted cancer therapy.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Glucuronidation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Mechanism of Action of Exatecan Glucuronide Linkers in Antibody-Drug Conjugates

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker, which connects the antibody to the payload, is a critical component dictating the ADC's stability, efficacy, and safety profile. This guide provides a detailed examination of the mechanism of action for ADCs utilizing a glucuronide linker with the topoisomerase I inhibitor payload, exatecan. We will delve into the molecular processes from systemic circulation to intracellular drug release, present key quantitative data, outline relevant experimental protocols, and visualize the critical pathways and workflows.

Introduction: The Tripartite System of ADCs

An ADC is composed of three main components:

-

A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen (TAA) on the surface of cancer cells.

-

A highly potent cytotoxic payload designed to induce cell death upon internalization. Exatecan, a derivative of camptothecin, is a potent inhibitor of DNA topoisomerase I.

-

A chemical linker that covalently attaches the payload to the antibody. The linker must be stable in systemic circulation to prevent premature drug release and toxicity but must be labile enough to release the payload efficiently within the target cancer cell.

The glucuronide linker is a prime example of a cleavable linker system, engineered to be selectively processed by an enzyme that is abundant in the tumor microenvironment and within lysosomes of cancer cells.

The Glucuronide Linker: A Key to Selective Payload Release

The core of this ADC platform is the glucuronic acid-based linker. This linker leverages the differential activity of the enzyme β-glucuronidase between healthy tissues and the tumor environment. β-glucuronidase is an enzyme that is highly active in the acidic environment of lysosomes and is also found to be elevated in the tumor microenvironment of various cancers, including breast, colon, and lung carcinomas.

Mechanism of Action: From Circulation to Cytotoxicity

The journey of an exatecan-glucuronide ADC involves a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

Caption: Workflow of ADC action from antigen binding to apoptosis.

-

Binding and Internalization: The ADC circulates through the bloodstream. The mAb component recognizes and binds to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, causing the cell membrane to invaginate and engulf the entire ADC-receptor complex into an endosome.

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome. The interior of the lysosome is characterized by a low pH (~4.5-5.0) and a high concentration of degradative enzymes, including β-glucuronidase.

-

Enzymatic Cleavage: Inside the lysosome, β-glucuronidase recognizes the glucuronic acid moiety of the linker and catalyzes its hydrolysis. This cleavage event is highly specific. The enzyme breaks the glycosidic bond, liberating the payload. This process often involves a self-immolative spacer that subsequently decomposes to release the unmodified, fully active exatecan.

Caption: Enzymatic release of exatecan in the lysosome.

Payload Action: Topoisomerase I Inhibition

Once released, the lipophilic exatecan can diffuse from the lysosome into the cytoplasm and subsequently into the nucleus.

-

Target Engagement: In the nucleus, exatecan targets the DNA-topoisomerase I complex. Topoisomerase I (Top1) relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.

-

Formation of a Ternary Complex: Exatecan intercalates into the DNA at the site of the single-strand break and stabilizes the covalent complex between Top1 and the DNA (known as the cleavable complex).

-

Induction of DNA Damage: This stabilization prevents the re-ligation of the DNA strand. When a replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and lethal double-strand break.

-

Apoptosis: The accumulation of double-strand breaks triggers the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

Caption: Molecular cascade of exatecan-induced apoptosis.

Quantitative Data Analysis

The performance of an exatecan-glucuronide ADC is evaluated using several key metrics. The following tables summarize representative data from preclinical studies of such ADCs.

Table 1: In Vitro Cytotoxicity of a HER2-Targeted Exatecan-Glucuronide ADC

| Cell Line | HER2 Expression | IC50 (ng/mL) |

|---|---|---|

| SK-BR-3 | High (3+) | 1.5 |

| NCI-N87 | High (3+) | 2.1 |

| BT-474 | High (3+) | 1.8 |

| MDA-MB-468 | Low (1+) | > 1000 |

| MCF-7 | Negative | > 1000 |

Table 2: Plasma Stability and Pharmacokinetics

| Parameter | Value | Description |

|---|---|---|

| ADC Half-life (t½) in Rat Plasma | ~150 hours | Demonstrates high stability in circulation. |

| % Intact ADC after 7 days in human plasma | > 95% | Indicates minimal premature payload release. |

| Drug-to-Antibody Ratio (DAR) | 3.8 - 4.0 | Represents the average number of payload molecules per antibody. |

Key Experimental Protocols

The generation of reliable data for ADC characterization requires robust experimental methodologies.

Protocol: In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC against cancer cell lines with varying levels of target antigen expression.

Caption: Step-by-step protocol for assessing ADC potency.

Methodology:

-

Cell Culture: Target cancer cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Treatment: A dilution series of the ADC, unconjugated antibody, and free exatecan payload is prepared. The media from the cell plates is removed, and the ADC dilutions are added.

-

Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell division and the cytotoxic effects to manifest.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTS/XTT).

-

Data Analysis: The results are normalized to untreated control wells. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a nonlinear regression model.

Protocol: Plasma Stability Assay

This assay assesses the stability of the linker and the integrity of the ADC in a biologically relevant matrix.

Methodology:

-

Incubation: The ADC is incubated in plasma (human, rat, or mouse) at 37°C for various time points (e.g., 0, 24, 72, 168 hours).

-

Sample Preparation: At each time point, an aliquot is taken. To measure released payload, the plasma proteins (including the ADC) are precipitated using a solvent like acetonitrile. The supernatant containing any released payload is collected.

-

Quantification: The concentration of the released payload in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analysis: The percentage of released payload over time is calculated relative to the initial total payload concentration on the ADC, providing a measure of linker stability.

Conclusion

The exatecan-glucuronide linker system in ADCs exemplifies a sophisticated, mechanism-driven approach to cancer therapy. Its design leverages the physiological differences between tumor and healthy tissue to ensure payload containment during circulation and facilitate targeted release within cancer cells. The potent anti-tumor activity of exatecan, combined with the selective cleavage of the glucuronide linker by lysosomal β-glucuronidase, results in a highly effective therapeutic strategy. The continued refinement of this and other linker-payload technologies remains a promising frontier in the development of next-generation ADCs.

Exatecan: A Potent Topoisomerase I Inhibitor Payload for Next-Generation Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of payload is critical to the efficacy and safety of an ADC. Exatecan, a potent, water-soluble derivative of camptothecin, has garnered significant attention as a topoisomerase I inhibitor payload.[1][2] Its mechanism of action, high potency, and ability to induce a "bystander effect" make it a compelling candidate for the development of next-generation ADCs.[2] This technical guide provides a comprehensive overview of exatecan as an ADC payload, including its mechanism of action, quantitative potency data, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I, an essential enzyme responsible for relieving torsional stress during DNA replication and transcription.[1][3] The process unfolds as follows:

-

Topoisomerase I Cleavage Complex (TOP1cc) Formation: Topoisomerase I nicks a single strand of the DNA backbone to allow for relaxation of supercoiled DNA. This process forms a transient covalent intermediate known as the TOP1cc.

-

Exatecan Stabilization of the TOP1cc: Exatecan intercalates into the DNA at the site of the single-strand break and stabilizes the TOP1cc.[4] This prevents the re-ligation of the DNA strand.

-

Collision with Replication Fork: During the S-phase of the cell cycle, the stabilized TOP1cc collides with the advancing DNA replication fork.

-

DNA Double-Strand Breaks and Cell Death: This collision leads to the formation of irreversible DNA double-strand breaks, which trigger a DNA damage response and ultimately lead to apoptotic cell death.[1][4]

Potency of Exatecan and Exatecan-Based ADCs

Exatecan is a highly potent cytotoxic agent, demonstrating superior activity compared to other camptothecin analogs like SN-38 (the active metabolite of irinotecan) and topotecan.[5] Its potency has been demonstrated across a range of cancer cell lines. When incorporated into an ADC, the potency is targeted to antigen-expressing cells.

In Vitro Cytotoxicity Data

| Compound | Cell Line | Cancer Type | IC50 / GI50 | Reference |

| Exatecan | - | Topoisomerase I Enzyme | 2.2 μM (IC50) | [6] |

| Breast Cancer Cells (mean) | Breast Cancer | 2.02 ng/mL (GI50) | [6] | |

| Colon Cancer Cells (mean) | Colon Cancer | 2.92 ng/mL (GI50) | [6] | |

| Stomach Cancer Cells (mean) | Gastric Cancer | 1.53 ng/mL (GI50) | [6] | |

| Lung Cancer Cells (mean) | Lung Cancer | 0.877 ng/mL (GI50) | [6] | |

| PC-6 | Lung Carcinoma | 0.186 ng/mL (GI50) | [6] | |

| PC-6/SN2-5 | Lung Carcinoma | 0.395 ng/mL (GI50) | [6] | |

| Exatecan-based ADC (IgG(8)-EXA) | SK-BR-3 | HER2+ Breast Cancer | 0.41 ± 0.05 nM (IC50) | [3] |

| MDA-MB-468 | HER2- Breast Cancer | > 30 nM (IC50) | [3] | |

| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 | HER2+ Breast Cancer | 0.04 ± 0.01 nM (IC50) | [3] |

In Vivo Efficacy Data

| ADC | Tumor Model | Dose | Outcome | Reference |

| Exatecan | MIA-PaCa-2 Xenograft | 15, 25 mg/kg (i.v.) | Significant inhibition of primary tumor growth | [6] |

| BxPC-3 Xenograft | 15, 25 mg/kg (i.v.) | Significant inhibition of primary tumor growth | [6] | |

| BxPC-3 Late-Stage Xenograft | 15, 25 mg/kg (i.v.) | Significant suppression of lymphatic metastasis and complete elimination of lung metastasis | [6] | |

| Tra-Exa-PSAR10 | NCI-N87 Xenograft | 1 mg/kg | Strong anti-tumor activity, outperforming DS-8201a | [7] |

| IgG(8)-EXA | BT-474-SCID Xenograft | - | Strong antitumor activity | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of exatecan-based ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the in vitro cytotoxicity of an exatecan-based ADC using a colorimetric MTT assay.[1]

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium

-

96-well cell culture plates

-

Exatecan-ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the exatecan-ADC and a control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a blank control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the untreated control wells. Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of an exatecan-based ADC.[3][8]

Materials:

-

Immunocompromised mice (e.g., Nude, SCID, or NSG)

-

Tumor cell line of interest

-

Sterile PBS and Matrigel (optional)

-

Exatecan-ADC, control antibody, and vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

ADC Administration: Administer the exatecan-ADC, control antibody, or vehicle to the respective groups according to the planned dosing schedule (e.g., once weekly for three weeks) and route (e.g., intravenous injection).

-

Efficacy Monitoring: Measure tumor volumes (using the formula: Volume = (length x width²) / 2) and mouse body weights two to three times per week.

-

Study Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.

-

Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Tumors can also be excised for weight measurement and further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of an exatecan-based ADC. This typically involves measuring the concentrations of the total antibody, the conjugated ADC, and the released exatecan payload in plasma over time.

Materials:

-

Rodents (e.g., rats or mice)

-

Exatecan-ADC

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

ELISA plates and reagents for total antibody quantification

-

LC-MS/MS system for conjugated ADC and free exatecan quantification

Procedure:

-

Dosing: Administer a single intravenous dose of the exatecan-ADC to a cohort of animals.

-

Blood Collection: Collect blood samples at various time points post-dosing (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, 336 hours).

-

Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.

-

Quantification of Total Antibody (ELISA):

-

Coat a 96-well plate with an anti-human IgG antibody.

-

Add plasma samples and standards to the wells.

-

Add a detection antibody (e.g., HRP-conjugated anti-human IgG).

-

Add a substrate and measure the colorimetric signal.

-

Calculate the concentration of total antibody based on a standard curve.

-

-

Quantification of Conjugated ADC and Free Exatecan (LC-MS/MS):

-

Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile). For conjugated ADC, an immunocapture step may be necessary.

-

LC Separation: Separate the analytes using a suitable liquid chromatography column.

-

MS/MS Detection: Detect and quantify the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Concentration Calculation: Calculate the concentrations based on standard curves prepared in blank plasma.

-

-

Pharmacokinetic Analysis: Use a non-compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Conclusion

Exatecan's high potency as a topoisomerase I inhibitor, coupled with its favorable physicochemical properties, makes it a highly attractive payload for the development of innovative and effective antibody-drug conjugates. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of exatecan-based ADCs in the fight against cancer. As our understanding of ADC technology continues to evolve, exatecan is poised to play a significant role in the next generation of targeted cancer therapies.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]

The Hydrophilic Advantage: A Technical Guide to Glucuronide-Based Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a significant stride in targeted cancer therapy. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the overall efficacy and safety of these complex biotherapeutics. Among the various linker technologies, glucuronide-based linkers have emerged as a compelling option, primarily owing to their inherent hydrophilicity. This technical guide provides an in-depth exploration of the core attributes of glucuronide linkers, focusing on their hydrophilicity and its impact on ADC development.

The Role of Hydrophilicity in ADC Performance

The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can dramatically alter the physicochemical properties of the resulting ADC. Increased hydrophobicity can lead to a cascade of undesirable effects, including:

-

Aggregation: Hydrophobic interactions between ADC molecules can cause them to clump together, forming aggregates. This can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.

-

Poor Solubility: Lower water solubility can complicate formulation and manufacturing processes.

-

Accelerated Clearance: Hydrophobic ADCs are more prone to non-specific uptake and rapid clearance from circulation, reducing their therapeutic window.[1]

Hydrophilic linkers are designed to counteract these effects by masking the hydrophobicity of the payload, thereby improving the overall properties of the ADC.[1][2][3][4]

Glucuronide Linkers: A Hydrophilic Solution

Glucuronide-based linkers incorporate a β-glucuronic acid moiety, a highly polar sugar derivative. This bestows a significant hydrophilic character to the linker, which in turn imparts favorable properties to the ADC.[3][][6][7][8]

Key Advantages of Glucuronide Linkers:

-

Reduced Aggregation: The hydrophilic nature of the glucuronide linker significantly minimizes the propensity for ADC aggregation, even at high drug-to-antibody ratios (DAR).[][7]

-

Enhanced Solubility: Glucuronide linkers improve the water solubility of the entire ADC construct, facilitating formulation and handling.[6][9][10]

-

Improved Pharmacokinetics: By reducing hydrophobicity, glucuronide linkers can lead to longer circulation times and improved pharmacokinetic profiles.[1]

-

High Plasma Stability: These linkers are generally stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[][7]

-

Tumor-Specific Cleavage: The glycosidic bond of the glucuronide linker is selectively cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in the tumor microenvironment and within tumor cells.[][7][8]

Mechanism of Action: Targeted Payload Release

The targeted delivery of the cytotoxic payload is a cornerstone of ADC technology. Glucuronide linkers achieve this through a well-defined enzymatic cleavage mechanism.

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized through receptor-mediated endocytosis. It is then trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes, including β-glucuronidase. The high concentration of β-glucuronidase in the lysosome catalyzes the cleavage of the glycosidic bond in the glucuronide linker. This initiates a self-immolative cascade, typically through a p-aminobenzyl carbamate (PABC) spacer, leading to the release of the active cytotoxic payload inside the tumor cell.[]

Quantitative Data on Hydrophilicity and Aggregation

The impact of glucuronide linkers on ADC properties can be quantified through various analytical techniques.

| Parameter | Glucuronide-Linker ADC | Dipeptide-Linker (Val-Cit) ADC | Reference |

| Aggregation | <5% | Up to 80% | [] |

| Calculated logP (Linker-Payload) | Lower (more hydrophilic) | Higher (more hydrophobic) | [11] |

| Water Solubility | High | Lower | [6][9][10] |

Note: Specific logP and water solubility values are highly dependent on the specific payload and the overall linker structure and are not consistently reported in a comparative format in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of glucuronide-based ADCs.

Synthesis of a Glucuronide-PABC-MMAE Drug-Linker

This protocol describes a general approach for the synthesis of a β-glucuronide linker conjugated to the cytotoxic agent monomethyl auristatin E (MMAE) via a PABC self-immolative spacer.

Materials:

-

Protected glucuronic acid derivative (e.g., with acetyl and methyl ester protecting groups)

-

p-aminobenzyl alcohol (PABC precursor)

-

Monomethyl auristatin E (MMAE)

-

Coupling reagents (e.g., DCC, EDC, HOBt)

-

Deprotection reagents (e.g., LiOH, TFA)

-

Solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Coupling of Glucuronic Acid to PABC Spacer:

-

Activate the carboxylic acid of the protected glucuronic acid using a suitable coupling reagent.

-

React the activated glucuronic acid with p-aminobenzyl alcohol to form an amide bond.

-

Purify the resulting glucuronide-PABC intermediate by column chromatography.

-

-

Activation of the PABC Spacer and Coupling to MMAE:

-

Convert the hydroxyl group of the PABC moiety into a leaving group, such as a p-nitrophenyl carbonate.

-

React the activated glucuronide-PABC intermediate with the primary amine of MMAE to form a carbamate linkage.

-

Purify the fully protected glucuronide-PABC-MMAE conjugate.

-

-

Deprotection:

-

Remove the protecting groups from the glucuronic acid moiety (e.g., acetyl and methyl ester groups) using appropriate deprotection conditions (e.g., base hydrolysis followed by acidification).

-

Purify the final glucuronide-PABC-MMAE drug-linker by HPLC.

-

Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under non-denaturing conditions. It is a valuable tool for comparing the relative hydrophobicity of different ADC constructs.[12]

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

-

ADC samples

Procedure:

-

Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

-

Sample Injection: Inject the ADC sample onto the column. The high salt concentration promotes hydrophobic interactions between the ADC and the stationary phase.

-

Elution: Apply a linear gradient from Mobile Phase A to Mobile Phase B. As the salt concentration decreases, the hydrophobic interactions weaken, and the ADCs elute from the column. More hydrophobic species will have a longer retention time.

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis: Compare the retention times of different ADC samples. A shorter retention time indicates lower hydrophobicity.

Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is the standard method for quantifying aggregates in ADC preparations.[13]

Materials:

-

SEC column (e.g., TSKgel G3000SWxl)

-

HPLC system with a UV detector

-

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

-

ADC samples

Procedure:

-

Column Equilibration: Equilibrate the SEC column with the mobile phase.

-

Sample Injection: Inject the ADC sample onto the column.

-

Elution: Elute the sample with the mobile phase under isocratic conditions. Larger molecules (aggregates) will elute first, followed by the monomeric ADC.

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis: Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.

In Vitro Cellular Uptake and Cytotoxicity Assay

This assay measures the ability of a glucuronide-linked ADC to be internalized by target cells and induce cell death.

Materials:

-

Target cancer cell line (expressing the target antigen)

-

Cell culture medium and supplements

-

Glucuronide-linked ADC

-

Control antibody (without the drug-linker)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the glucuronide-linked ADC and the control antibody. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a period that allows for ADC internalization, cleavage, and induction of apoptosis (typically 72-96 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

β-Glucuronidase Activity Assay in Tumor Lysates

This assay quantifies the activity of β-glucuronidase in tumor tissue to confirm the presence of the enzyme required for linker cleavage.

Materials:

-

Tumor tissue lysate

-

β-glucuronidase substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide)

-

Assay buffer

-

Fluorometer or spectrophotometer

Procedure:

-

Sample Preparation: Prepare a lysate from the tumor tissue.

-

Reaction Setup: In a microplate, mix the tumor lysate with the β-glucuronidase substrate in the assay buffer.

-

Incubation: Incubate the reaction at 37°C.

-

Measurement: Measure the fluorescence or absorbance of the product at appropriate intervals.

-

Data Analysis: Calculate the rate of substrate conversion to determine the β-glucuronidase activity in the lysate.

Conclusion

The hydrophilicity of glucuronide-based linkers offers a significant advantage in the development of antibody-drug conjugates. By mitigating the challenges associated with hydrophobic payloads, these linkers contribute to the creation of ADCs with improved solubility, reduced aggregation, and favorable pharmacokinetic profiles. The tumor-specific cleavage mechanism ensures targeted payload delivery, enhancing the therapeutic index of the ADC. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of glucuronide-linked ADCs, empowering researchers to further advance this promising class of cancer therapeutics.

References

- 1. chemexpress.com [chemexpress.com]

- 2. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Glucuronide Linkers - CD Bioparticles [cd-bioparticles.net]

- 7. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAC glucuronide linker-2 | ADC Linker | 229977-57-5 | Invivochem [invivochem.com]

- 10. Minor groove binder antibody conjugates employing a water soluble beta-glucuronide linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]

Navigating the Challenges of Exatecan Conjugation: A Technical Guide to Solubility and Plasma Stability

For Researchers, Scientists, and Drug Development Professionals

Exatecan, a potent topoisomerase I inhibitor, holds significant promise as a cytotoxic payload in antibody-drug conjugates (ADCs). However, its inherent hydrophobicity presents substantial challenges in developing stable and effective ADCs with favorable pharmacokinetic profiles. This technical guide delves into the critical aspects of solubility and plasma stability of exatecan drug-linker conjugates, offering insights into innovative linker technologies, detailed experimental protocols for their evaluation, and a summary of key quantitative data to aid in the design of next-generation exatecan-based ADCs.

The Hydrophobicity Hurdle of Exatecan

A primary obstacle in the development of exatecan ADCs is the inherent hydrophobicity of the payload. High drug-to-antibody ratios (DAR), often necessary for potent anti-tumor activity, can exacerbate this issue, leading to ADC aggregation, reduced solubility, and rapid plasma clearance.[1][2] These factors can compromise the therapeutic window and overall efficacy of the conjugate. To counteract these challenges, significant research has focused on the design of novel linkers that can mask the hydrophobicity of exatecan and improve the overall physicochemical properties of the ADC.

Innovations in Linker Technology to Enhance Solubility and Stability

Several strategies have emerged to address the solubility and stability issues associated with exatecan conjugates. These approaches primarily involve the incorporation of hydrophilic moieties into the linker structure.

-

Hydrophilic Polysarcosine (PSAR) Linkers: The use of monodisperse polysarcosine (PSAR) as a hydrophilicity masking entity has shown considerable success.[3] Conjugating exatecan to an antibody via a PSAR-based linker has been demonstrated to reduce the overall hydrophobicity of the ADC, even at a high DAR of 8.[3][4] This approach has been shown to yield ADCs with excellent physicochemical properties and an improved pharmacokinetic profile, comparable to the unconjugated antibody.[3][4]

-

PEGylation Strategies: The incorporation of polyethylene glycol (PEG) units within the linker is another widely adopted technique to enhance the hydrophilicity and in vivo stability of ADCs.[][6] A discrete PEG24 chain, for example, has been successfully used to compensate for the hydrophobic nature of the exatecan payload and its associated cleavable linker components.[7][8]

-

Novel Self-immolative and Exo-Linker Platforms: Researchers have also developed novel self-immolative moieties and "exo-linker" platforms designed for traceless conjugation and release of exatecan.[2][9] These advanced linkers can improve plasma stability and reduce the risk of premature drug release.[9][10] Some of these platforms have demonstrated superior stability compared to clinically validated linkers used in other camptothecin-based ADCs.[9]

Quantitative Data on Plasma Stability

The stability of an ADC in circulation is paramount for its efficacy and safety.[11][12] Premature release of the cytotoxic payload can lead to off-target toxicity. The following tables summarize key quantitative data from published studies on the plasma stability of various exatecan drug-linker conjugates.

| Linker Technology | Antibody Format | DAR | Species | Incubation Time | DAR Loss (%) | Reference |

| Optimized Linker with PEG12 | IgG-based ADC (IgG(8)-EXA) | 8 | Mouse Serum | 8 days | 1.8 | [1][6] |

| Optimized Linker with PEG12 | IgG-based ADC (IgG(8)-EXA) | 8 | Human Serum | 8 days | 1.3 | [1][6] |

| Deruxtecan (for comparison) | T-DXd | ~8 | Mouse Serum | 8 days | 13 | [1][6] |

| Deruxtecan (for comparison) | T-DXd | ~8 | Human Serum | 8 days | 11.8 | [1][6] |

| Exolinker (APL-1082) | Trastuzumab | ~8 | Rat Plasma | 7 days | ~25% (estimated from graph) | [9] |

| Deruxtecan (for comparison) | T-DXd | ~8 | Rat Plasma | 7 days | ~50% (estimated from graph) | [9] |

| Polysarcosine-based (Tra-Exa-PSAR10) | Trastuzumab | 8 | Rat Plasma | 7 days | No premature cleavage observed | [3] |

Table 1: Comparative Plasma Stability of Exatecan ADCs.

Experimental Protocols for Assessing Solubility and Stability

Accurate and reproducible assessment of solubility and plasma stability is crucial for the preclinical development of ADCs. Below are detailed methodologies for key experiments.

Aggregation and Solubility Assessment by Size Exclusion Chromatography (SEC-HPLC)

This method is used to determine the percentage of monomeric, aggregated, and fragmented species of the ADC, providing a critical measure of its solubility and physical stability.[1][]

Methodology:

-

Sample Preparation: Prepare the ADC sample in a suitable formulation buffer at a known concentration.

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., Tosoh TSKgel G3000SWxl).

-

Mobile Phase: An isocratic mobile phase, typically a phosphate-buffered saline (PBS) solution, is used.

-

Detection: Monitor the eluent using a UV detector at 280 nm.

-

Analysis: Integrate the peak areas corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) to calculate their respective percentages.[1]

In Vitro Plasma Stability Assay

This assay evaluates the stability of the drug-linker conjugate in plasma by measuring the change in the average DAR over time.[11][13]

Methodology:

-

Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[13]

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Immunoaffinity Capture: Isolate the ADC from the plasma matrix using an immunoaffinity capture method (e.g., beads coated with an anti-human IgG antibody).[9][13]

-

Sample Preparation for LC-MS: Elute the captured ADC and prepare it for analysis. This may involve reduction of disulfide bonds to separate heavy and light chains.

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the distribution of different DAR species.[9][12]

-

DAR Calculation: Calculate the average DAR at each time point to assess the rate of drug deconjugation.

Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is a valuable tool for characterizing ADCs and comparing the impact of different drug-linkers on the overall hydrophobicity of the conjugate.[4][14]

Methodology:

-

Sample Preparation: Prepare the ADC sample in a high-salt buffer (binding buffer).

-

Instrumentation: Use an HPLC system with a hydrophobic interaction column (e.g., Butyl-NPR).

-

Gradient Elution: Elute the ADC using a decreasing salt gradient. More hydrophobic species will elute later at lower salt concentrations.

-

Detection: Monitor the eluent with a UV detector at 280 nm.

-

Analysis: The retention time on the HIC column is indicative of the relative hydrophobicity of the ADC. This method can also resolve species with different DARs.

Exatecan's Mechanism of Action and Intracellular Release

Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription.[15] The ADC is designed to be stable in circulation and to release the exatecan payload upon internalization into target cancer cells.

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis.[1][6] It is then trafficked to lysosomes, where the acidic environment and lysosomal enzymes, such as cathepsin B, cleave the linker, releasing the active exatecan payload into the cytoplasm.[1][6] The released exatecan can then diffuse into the nucleus and inhibit topoisomerase I, leading to DNA damage and ultimately, apoptosis of the cancer cell.

Conclusion

The development of soluble and stable exatecan drug-linker conjugates is a critical step towards harnessing the full therapeutic potential of this potent cytotoxic agent. By employing innovative linker technologies that incorporate hydrophilic moieties, researchers can overcome the challenges posed by exatecan's hydrophobicity. The detailed experimental protocols and comparative data presented in this guide provide a framework for the rational design and rigorous evaluation of next-generation exatecan ADCs with improved physicochemical properties, enhanced plasma stability, and ultimately, a wider therapeutic window for the treatment of cancer.

References

- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 13. ADC Plasma Stability Assay [iqbiosciences.com]

- 14. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation of Mal-Gly-PAB-Exatecan-D-glucuronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule payload.[1][2] This protocol details the conjugation of a maleimide-functionalized drug-linker, Mal-Gly-PAB-Exatecan-D-glucuronic acid, to a monoclonal antibody.[3][4] This specific linker system incorporates a maleimide group for thiol-reactive conjugation, a Gly-PAB (glycine-p-aminobenzyl) self-immolative spacer, and a β-glucuronidase-cleavable linker to release the potent topoisomerase I inhibitor, exatecan.[5][6][7] The β-glucuronide linker is designed to be stable in circulation and cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[7][8]

Principle of the Method

The conjugation process is based on the reaction between the maleimide group of the drug-linker and free sulfhydryl (thiol) groups on the antibody.[9][10] The antibody's interchain disulfide bonds are first partially reduced to generate the required thiol groups.[11] The maleimide-activated payload is then added, which selectively reacts with these thiols to form a stable thioether bond.[12] The resulting ADC is then purified to remove unreacted drug-linker and any aggregates. Subsequent characterization is performed to determine the drug-to-antibody ratio (DAR) and assess the purity and stability of the conjugate.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Monoclonal Antibody (mAb) | User-provided | Targeting moiety of the ADC |

| This compound | Various sources | Drug-linker payload for conjugation |

| Tris(2-carboxyethyl)phosphine (TCEP) | Various sources | Reducing agent for antibody disulfide bonds |

| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Various sources | Buffer for antibody preparation and conjugation |

| Dimethyl sulfoxide (DMSO), anhydrous | Various sources | Solvent for dissolving the drug-linker |

| Size Exclusion Chromatography (SEC) Column | Various sources | For purification of the ADC |

| Hydrophobic Interaction Chromatography (HIC) Column | Various sources | For DAR analysis |

| β-Glucuronidase (from E. coli) | Various sources | For in vitro cleavage assay |

| Bovine Serum Albumin (BSA) | Various sources | Stabilizer for long-term storage |

| Sodium Azide | Various sources | Preservative for long-term storage |

Experimental Protocols

Antibody Preparation and Reduction

This step involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

-

Antibody Reconstitution and Buffering:

-

Prepare the antibody at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5).[9] Buffers should be free of thiols.

-

-

Reduction with TCEP:

-

Prepare a fresh stock solution of TCEP in the conjugation buffer.

-

Add a 10-100 fold molar excess of TCEP to the antibody solution.[9] The exact amount may need to be optimized to achieve the desired DAR.

-

Incubate the mixture for 20-30 minutes at room temperature.

-

-

Removal of Excess TCEP (Optional but Recommended):

-

If using a high excess of TCEP, it is advisable to remove it prior to adding the maleimide compound to prevent interference. This can be achieved using a desalting column or spin filtration.[]

-

Drug-Linker Preparation

The this compound is prepared for conjugation.

-

Dissolution of Drug-Linker:

-

Prepare a 10 mM stock solution of the maleimide drug-linker in anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Conjugation Reaction

The antibody and drug-linker are combined to form the ADC.

-

Initiation of Conjugation:

-

Add the dissolved drug-linker to the reduced antibody solution. A 10-20 fold molar excess of the dye is a recommended starting point.

-

The final concentration of DMSO in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.

-

Gentle mixing during incubation can improve conjugation efficiency.

-

Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted drug-linker and potential aggregates.

-

Size Exclusion Chromatography (SEC):

Characterization of the Antibody-Drug Conjugate

The purified ADC is analyzed to determine its key quality attributes.

-

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:

-

Analysis of Purity and Aggregation by SEC-HPLC:

-

DAR Distribution by Hydrophobic Interaction Chromatography (HIC):

In Vitro Cleavage Assay

This assay confirms the linker is susceptible to enzymatic cleavage.

-

Enzymatic Reaction:

-

Analysis of Payload Release:

-

Analyze the reaction mixture at different time points by RP-HPLC or LC-MS to monitor the release of the exatecan payload.

-

Data Presentation

| Parameter | Method | Typical Result |

| Antibody Concentration | UV-Vis (A280) | 1-10 mg/mL |

| Drug-to-Antibody Ratio (DAR) | UV-Vis / HIC | 2-4 |

| ADC Purity (Monomer %) | SEC-HPLC | >95% |

| Aggregation Level | SEC-HPLC | <5% |

| Payload Release | RP-HPLC / LC-MS | Time-dependent |

Storage and Stability

For optimal stability, the purified ADC should be stored in a suitable formulation buffer.[26] For short-term storage (up to 1 week), 2-8°C is recommended. For longer-term storage, the addition of stabilizers like BSA (5-10 mg/mL) and a preservative such as sodium azide (0.01-0.03%) is advised, with storage at -20°C. It is important to note that some ADCs may be prone to aggregation upon freezing and thawing, so lyophilization can be an alternative for long-term storage.[27][28]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | Others 12 | 2763252-25-9 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. lumiprobe.com [lumiprobe.com]

- 10. bachem.com [bachem.com]

- 11. mdpi.com [mdpi.com]

- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

- 22. pharmiweb.com [pharmiweb.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. biopharminternational.com [biopharminternational.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. academic.oup.com [academic.oup.com]

- 27. cellmosaic.com [cellmosaic.com]

- 28. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Maleimide-Thiol Chemistry for Antibody-Drug Conjugate (ADC) Synthesis

Introduction

Maleimide-thiol chemistry is a cornerstone of bioconjugation and is extensively utilized for the synthesis of Antibody-Drug Conjugates (ADCs).[1] This method relies on the Michael addition reaction, where the thiol group of a cysteine residue on an antibody attacks the electron-deficient double bond of a maleimide moiety, which is typically attached to a cytotoxic drug via a linker.[2] This reaction forms a stable covalent thiosuccinimide bond, effectively tethering the drug to the antibody.[1][3]

The primary advantages of this chemistry are its high efficiency and remarkable selectivity for thiol groups under mild, physiological conditions (pH 6.5-7.5).[1][] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, which minimizes non-specific conjugation.[1][3] This specificity allows for the controlled attachment of drugs to cysteine residues, which can be native interchain cysteines or engineered into the antibody backbone for site-specific conjugation.[][5]

However, a significant drawback of the standard maleimide-thiol linkage is its potential instability in vivo. The resulting thiosuccinimide bond can undergo a retro-Michael reaction, leading to the premature release of the drug-linker from the antibody.[6][7] This free payload can then bind to other circulating proteins like albumin, causing off-target toxicity, or be cleared, reducing the therapeutic efficacy of the ADC.[3][6] To address this instability, strategies have been developed to create more robust conjugates. One common approach is the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened maleamic acid derivative that is resistant to the retro-Michael reaction.[5][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the maleimide-thiol conjugation process for ADC synthesis.

Table 1: Typical Reaction Parameters for Maleimide-Thiol Conjugation

| Parameter | Typical Value/Range | Notes |

| pH | 6.5 - 7.5 | Optimal range for thiol selectivity over amines.[3][] |

| Temperature | 4°C to 37°C | Reaction can be performed on ice to moderate rate or at higher temperatures for faster kinetics.[9][10] |

| Molar Excess of Drug-Linker | 5 to 20-fold (over antibody thiols) | A starting point of 10-20x molar excess is often recommended.[9] Complete conjugation has been observed at a 6:1 ratio.[11] |

| Reaction Time | 1 - 2 hours | Can extend to overnight depending on temperature and reactant concentrations.[9] |

| Reducing Agent (for disulfide reduction) | TCEP or DTT | TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol) are commonly used.[5][9] |

| Solvent | Aqueous buffer (e.g., PBS), often with a co-solvent like DMSO or DMF | Drug-linkers are often dissolved in an organic solvent before addition to the aqueous antibody solution.[1][9] |

Table 2: Drug-to-Antibody Ratio (DAR) and Stability Characteristics

| Characteristic | Typical Value/Range | Analysis Method |

| Achievable DAR (Native Cysteines) | 2 - 8 | A typical human IgG1 has four interchain disulfide bonds, yielding eight thiols upon reduction, allowing for a theoretical DAR of 8.[5] DARs of 2-4 are common.[9] |

| Conjugate Stability (Thiosuccinimide) | Half-life of ~4-5 days in vivo (can be site-dependent) | The retro-Michael reaction leads to deconjugation.[12] |

| Conjugate Stability (Hydrolyzed Ring) | Half-life of over two years | Ring-opening hydrolysis stabilizes the linkage against thiol exchange. |

| Analysis of DAR | Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC (RP-HPLC) | HIC is well-suited for analyzing the heterogeneous mixture of ADC species with different DAR values.[13] |

| Analysis of Aggregation | Size-Exclusion Chromatography (SEC) | Used to detect and quantify high molecular weight aggregates formed during conjugation.[9] |

| Analysis of Free Drug | Reverse-Phase HPLC (RP-HPLC), ELISA | Essential for quantifying residual, unreacted drug-linker after purification.[9][13] |

Experimental Protocols

This section provides detailed protocols for the synthesis of an ADC using maleimide-thiol chemistry, from antibody preparation to final conjugate characterization.

Diagram: ADC Synthesis Workflow

Caption: Experimental workflow for ADC synthesis via maleimide-thiol chemistry.

Protocol 1: Antibody Disulfide Bond Reduction

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody (e.g., human IgG1) to generate free sulfhydryl (thiol) groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Reduction Buffer: e.g., 500 mM Sodium Borate, 500 mM NaCl, pH 8.0.[9]

-

Desalting Column (e.g., Sephadex G-25) or ultrafiltration device.

-

Reaction/Elution Buffer: PBS with 1 mM EDTA or DTPA.[9]

Procedure:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in a reaction tube.

-

Add Reduction Buffer: Add the concentrated reduction buffer to the antibody solution. For example, add 600 µL of 500 mM sodium borate/500 mM NaCl, pH 8.0 to 4.8 mL of a 10 mg/mL antibody solution.[9]

-

Add Reducing Agent: Add the reducing agent (e.g., TCEP or DTT) to the antibody solution. The molar excess will determine the number of disulfide bonds reduced. For partial reduction targeting interchain bonds, a 5-10 fold molar excess of TCEP is a good starting point.[10]

-

Incubation: Incubate the reaction mixture at 37°C for 30-120 minutes.[9][10] The precise time should be optimized to achieve the desired degree of reduction without denaturing the antibody.

-

Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent. This is critical as TCEP and DTT can react with the maleimide linker.[12] Use a pre-equilibrated desalting column (e.g., G-25) or centrifugal ultrafiltration to exchange the buffer of the reduced antibody into the conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).[9]

-

Thiol Quantification (Optional but Recommended): Determine the concentration of free thiols using Ellman's Reagent (DTNB) by measuring absorbance at 412 nm to confirm the extent of reduction.[9]

Protocol 2: Maleimide-Drug Conjugation

This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.

Materials:

-

Reduced antibody in conjugation buffer from Protocol 1.

-

Maleimide-activated drug-linker, dissolved in a compatible organic solvent (e.g., DMSO, DMF) at a known concentration (e.g., 10 mM).[9]

-

Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2-7.5.

-

Quenching Reagent: N-acetyl-L-cysteine (NAC) or L-cysteine, freshly prepared solution (e.g., 100 mM).[9]

Procedure:

-

Prepare Reactants: Adjust the reduced antibody concentration to ~2.5 mg/mL with cold conjugation buffer.[9] Prepare the required volume of the drug-linker solution. The volume should be calculated to achieve the desired molar excess over available antibody thiols (e.g., 9.5 moles of drug-linker per mole of antibody for a high DAR).[9]

-

Initiate Conjugation: Add the chilled drug-linker solution to the cold-reduced antibody solution rapidly while gently mixing.[9] The final concentration of the organic co-solvent should typically not exceed 10-20% to avoid antibody denaturation.[9]

-

Incubation: Allow the reaction to proceed for 1-2 hours. To slow the reaction and minimize potential side reactions, this can be performed on ice (4°C).[9] For faster kinetics, the reaction can be run at room temperature.

-

Quench Reaction: Stop the conjugation by adding a 20-fold molar excess of the quenching reagent (e.g., NAC) over the initial amount of maleimide-drug linker.[9] This will cap any unreacted maleimide groups. Let the quenching reaction proceed for 15-30 minutes.

Protocol 3: ADC Purification and Characterization

This protocol describes the purification of the ADC from excess drug-linker and quenching reagent, followed by analytical characterization.

Materials:

-

Quenched ADC reaction mixture.

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal ultrafiltration devices (e.g., 10 kDa MWCO).[9][10]

-

Storage Buffer: PBS, pH 7.4.

-

Analytical Equipment: UV-Vis Spectrophotometer, HPLC system with SEC and HIC columns.

Procedure:

-

Purification: Purify the ADC using either SEC or repeated rounds of centrifugal ultrafiltration. Exchange the buffer into the final storage buffer (e.g., PBS, pH 7.4). This separates the high molecular weight ADC from the small molecule reactants.[6][9]

-

Sterile Filtration: Filter the purified ADC solution through a 0.2 µm sterile filter under aseptic conditions.[9]

-

Characterization:

-

Concentration: Determine the final ADC concentration using UV absorbance at 280 nm.[9]

-

Aggregation Analysis: Analyze the purified ADC for aggregates using analytical SEC-HPLC.[9]

-

Drug-to-Antibody Ratio (DAR) Analysis: Determine the average DAR and the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC-HPLC).[13]

-

Residual Free Drug: Quantify any remaining un-conjugated drug-linker using a sensitive method like RP-HPLC.[9]

-

-

Storage: Store the final, characterized ADC at 2-8°C for short-term use or at -80°C for long-term storage.[9]

Reaction Mechanisms and Stability

Diagram: Maleimide-Thiol Michael Addition

Caption: The Michael addition reaction between a thiol and a maleimide.

Diagram: Conjugate Instability and Stabilization

Caption: Competing pathways of the thiosuccinimide adduct: instability vs. stabilization.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. bachem.com [bachem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Drug-to-Antibody Ratio (DAR) of Exatecan-Based Antibody-Drug Conjugates: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload. Exatecan, a potent topoisomerase I inhibitor, is an increasingly utilized payload in ADC development due to its efficacy. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, defining the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's therapeutic window, impacting its efficacy, toxicity, and pharmacokinetic profile. Therefore, accurate and robust determination of the DAR is paramount during the development and manufacturing of exatecan-based ADCs.

This document provides detailed application notes and experimental protocols for the determination of the DAR for exatecan ADCs using several common analytical techniques:

-

UV-Vis Spectroscopy

-

Hydrophobic Interaction Chromatography (HIC)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Mass Spectrometry (MS)

Principles of DAR Determination Methods

The choice of method for DAR determination depends on the specific characteristics of the ADC, the desired level of detail (average vs. distribution of drug-loaded species), and the developmental stage.

-

UV-Vis Spectroscopy: This method provides a rapid and straightforward determination of the average DAR. It relies on the distinct UV absorbance properties of the antibody and the exatecan payload at different wavelengths. By measuring the absorbance of the ADC at two specific wavelengths and using the known extinction coefficients of the antibody and the drug, the concentrations of each component can be determined, and the average DAR can be calculated.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for characterizing the heterogeneity of an ADC preparation. It separates ADC species based on their hydrophobicity. Since the conjugation of the hydrophobic exatecan payload increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drug molecules (e.g., DAR 0, 2, 4, 6, 8). The relative peak areas of these species can be used to calculate the average DAR and to assess the distribution of drug loading.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another chromatographic technique that separates molecules based on their hydrophobicity. For ADC analysis, it is often performed under denaturing conditions, which can separate the light and heavy chains of the antibody. This allows for the determination of the drug distribution on each chain. RP-HPLC can be coupled with mass spectrometry for more detailed characterization.

-

Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the intact ADC and its subunits. This allows for the unambiguous identification of different drug-loaded species and the calculation of the DAR. Liquid chromatography is often coupled with mass spectrometry (LC-MS) to separate the different ADC species before detection. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are commonly used for this purpose.

Experimental Protocols

UV-Vis Spectroscopy for Average DAR Determination

This protocol describes the determination of the average DAR of an exatecan-ADC using a dual-wavelength UV-Vis spectrophotometric method.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Purified exatecan-ADC sample

-

Formulation buffer (used to dissolve the ADC)

-

Molar extinction coefficient of the antibody (e.g., Trastuzumab) at 280 nm (ε_Ab,280_): ~225,000 M⁻¹cm⁻¹[1]

-

Molar extinction coefficient of exatecan at 370 nm (ε_Ex,370_): ~19,000 M⁻¹cm⁻¹[2]

-

Molar extinction coefficient of the antibody at 370 nm (ε_Ab,370_): Assumed to be 0 M⁻¹cm⁻¹

-

Molar extinction coefficient of exatecan at 280 nm (ε_Ex,280_): To be determined experimentally or obtained from literature. For the purpose of this protocol, a hypothetical value will be used in the calculation example.

Protocol:

-

Blank Measurement: Use the formulation buffer to zero the spectrophotometer at 280 nm and 370 nm.

-

Sample Measurement: Measure the absorbance of the exatecan-ADC sample at 280 nm (A_280_) and 370 nm (A_370_).

-

Calculations:

-

The concentration of exatecan (C_Ex_) can be calculated directly from the absorbance at 370 nm, as the antibody is assumed not to absorb at this wavelength: C_Ex = A_370 / ε_Ex,370

-

The absorbance of the antibody at 280 nm (A_Ab,280_) can be calculated by subtracting the contribution of exatecan from the total absorbance at 280 nm: A_Ab,280 = A_280 - (C_Ex * ε_Ex,280)

-

The concentration of the antibody (C_Ab_) can then be calculated: C_Ab = A_Ab,280 / ε_Ab,280

-

The average DAR is the ratio of the molar concentration of exatecan to the molar concentration of the antibody: DAR = C_Ex / C_Ab

-

Data Presentation:

| Parameter | Value |

| Absorbance at 280 nm (A_280_) | Insert Value |

| Absorbance at 370 nm (A_370_) | Insert Value |

| Antibody Concentration (C_Ab_) | Calculated Value M |

| Exatecan Concentration (C_Ex_) | Calculated Value M |

| Average DAR | Calculated Value |

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

This protocol provides a method for the separation and quantification of different drug-loaded species of an exatecan-ADC.

Materials:

-

HPLC system with a UV detector

-

HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, containing 15% (v/v) Isopropanol

-

Purified exatecan-ADC sample

Protocol:

-

Sample Preparation: Dilute the exatecan-ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.

-

HPLC Method:

-

Column Temperature: 25°C

-

Flow Rate: 0.8 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

-

Gradient:

Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |

-

-

Data Analysis:

-

Integrate the peaks corresponding to the different DAR species (unconjugated antibody will elute first, followed by species with increasing DAR).

-

Calculate the percentage of each DAR species based on the peak area.

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species * DAR of each species) / 100

-

Data Presentation:

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR 0 | Insert Value | Insert Value |

| DAR 2 | Insert Value | Insert Value |

| DAR 4 | Insert Value | Insert Value |

| DAR 6 | Insert Value | Insert Value |

| DAR 8 | Insert Value | Insert Value |

| Average DAR | Calculated Value |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is for the analysis of reduced exatecan-ADCs to determine drug distribution on the light and heavy chains.

Materials:

-

HPLC system with a UV detector

-

RP-HPLC column (e.g., Agilent PLRP-S, 2.1 mm x 150 mm, 8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Reducing Agent: Dithiothreitol (DTT)

-

Purified exatecan-ADC sample

Protocol:

-

Sample Reduction:

-